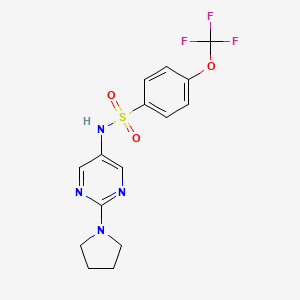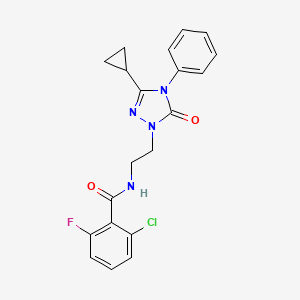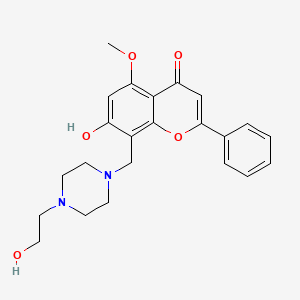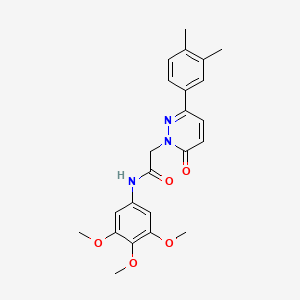![molecular formula C11H13ClF3N B2527407 3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride CAS No. 1269151-26-9](/img/structure/B2527407.png)
3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of cyclobutane derivatives can be achieved through various methods. For instance, the stereocontrolled preparation of tri-functionalized cyclobutanes is described, which involves starting from a protected derivative of all-cis-2-amino-3-hydroxycyclobutane-1-carboxylic acid to obtain cis-trans and all-trans stereoisomers through SN2 type reactions and C1 epimerization . Additionally, the synthesis of heteroaryl-substituted 1,3-diphosphacyclobutane-2,4-diyls via a sterically promoted regioselective S(N)Ar process is reported, which could be relevant for the synthesis of compounds with similar structural motifs .
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives can be complex and is often characterized using spectroscopic techniques. For example, the structure of r-1,c-2,t-3,t-4-1,3-di(4-R-phenyl)-2,4-bis[2-(5-phenyloxazolyl)]cyclobutane was identified using IR, UV, 1H NMR, 13C NMR, and MS, proving that the photodimers have a syn-head-to-tail configuration . This suggests that similar analytical methods could be employed to elucidate the structure of "3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride."
Chemical Reactions Analysis
The chemical reactivity of cyclobutane derivatives can vary significantly. For instance, primary aromatic amines react with 2-hydroxy-1-phenyl-cyclobuten-3.4-dione to form 3-arylamino-1-phenyl-cyclobutenediylium-2.4-diolates, while aliphatic amines and other nitrogen-containing compounds yield different products . Moreover, the hydrofluorination of 1,3-diphosphacyclobutane-2,4-diyls leads to the formation of 1λ5,3λ5-diphosphete, demonstrating the potential for cyclobutane derivatives to participate in reactions with hydrogen fluoride .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane derivatives can be influenced by their functional groups. For example, the presence of a trifluoromethyl group can impart unique properties to the molecule, as seen in the silver-catalyzed tandem hydroamination and cyclization of 2-trifluoromethyl-1,3-enynes with primary amines to form 4-trifluoromethyl-3-pyrrolines . This reaction showcases the reactivity of trifluoromethyl-substituted compounds and suggests that "this compound" may also exhibit distinct chemical behavior due to the presence of the trifluoromethyl group.
Aplicaciones Científicas De Investigación
Synthetic Methods and Structural Analysis
A range of synthetic methods and structural analyses of cyclobutane derivatives, including 3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride, highlight their significance in medicinal chemistry. For instance, the synthesis of amine-substituted cyclobutanes and cyclopropanes, noted for their presence in biologically active compounds, is achieved through CuH-catalyzed hydroamination, revealing their enhanced reactivity and regioselectivity due to strain in the molecular structure (Feng et al., 2019). Additionally, the development of trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid, achieved through transformations involving SF4 and HF, underscores the structural diversity and potential applications of these compounds (Radchenko et al., 2009). Furthermore, the stereocontrolled preparation of diversely tri-functionalized cyclobutanes provides a foundation for the synthesis of complex molecular structures, offering insights into the versatile nature of these compounds (Chang et al., 2019).
Bioactivity and Chemical Reactions
The bioactivity and chemical reactivity of these compounds are explored through various studies. The diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes, for instance, underscores their importance in creating biologically active structures (Feng et al., 2019). The synthesis and antimicrobial activity of novel derivatives of benzofuran, including (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives, further demonstrate the potential of these compounds in developing new antimicrobial agents (Koca et al., 2005). Additionally, the diastereoselective construction of trifluoromethylated cyclobutane scaffolds through visible light-induced photocycloaddition and hydrodebromination highlights the innovative approaches to manipulating these structures for desired biological properties (Hu et al., 2023).
Safety and Hazards
Propiedades
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-7(2-4-9)8-5-10(15)6-8;/h1-4,8,10H,5-6,15H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNMPALGPKPXTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC=C(C=C2)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1269151-26-9, 1807939-34-9 |
Source


|
| Record name | 3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1r,3r)-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2527329.png)




![2-(3-benzyl-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-mesitylacetamide](/img/no-structure.png)

![2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2527341.png)
![2-[(1-Amino-3-methylbutan-2-yl)oxy]ethan-1-ol](/img/structure/B2527342.png)

![ethyl 2-((1,5-dimethyl-1H-pyrazole-3-carbonyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2527344.png)
